![molecular formula C17H18N2O3S B3018464 N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide CAS No. 941893-47-6](/img/structure/B3018464.png)

N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

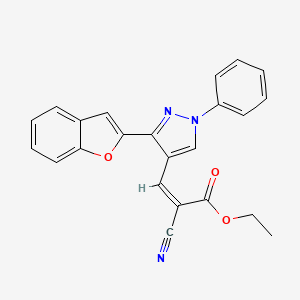

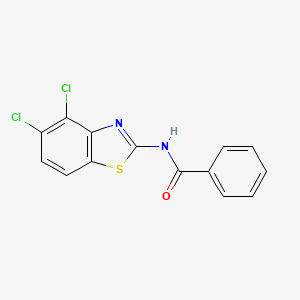

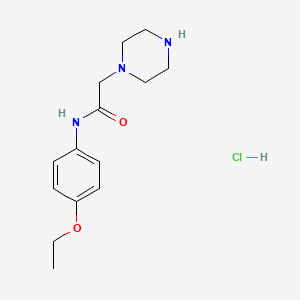

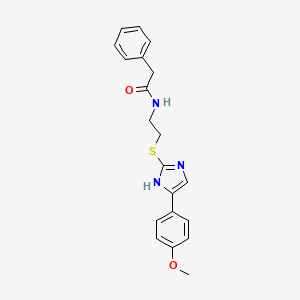

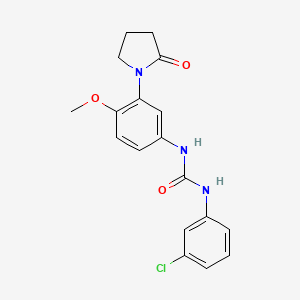

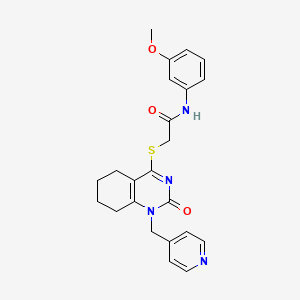

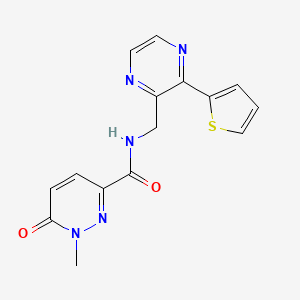

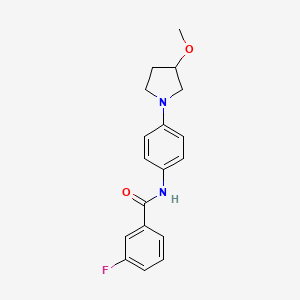

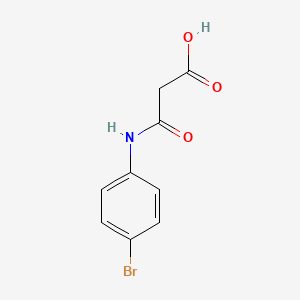

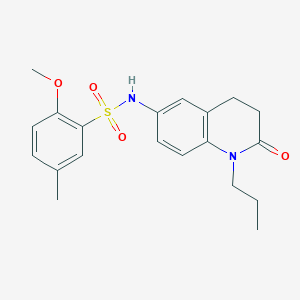

N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is a compound that falls within the class of benzenesulfonamides, which are known for their diverse biological activities. The compound's structure suggests that it could potentially exhibit similar pharmacological properties as other benzenesulfonamides, such as antimicrobial, anti-HIV, and carbonic anhydrase inhibitory activities .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For example, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved by reacting benzene sulfonyl chloride with 3-aminopyridine, which could be analogous to the synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide . The use of chlorosulfonic acid under anhydrous conditions has also been reported for the synthesis of benzenesulfonamides bearing oxadiazole moieties .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often confirmed using various spectroscopic techniques such as FTIR, NMR, and sometimes X-ray crystallography. For instance, the structure of N-(3-methoxybenzoyl)benzenesulfonamide was elucidated using these methods, and the compound was found to crystallize in the trigonal crystal system with specific unit cell parameters . Similar techniques would likely be employed to analyze the molecular structure of N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, including the formation of hydrogen bonds, as observed in the crystal structure of 3-nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, where molecules are linked to form dimers via N-H...O hydrogen bonds . These interactions are crucial for the biological activity and stability of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the benzene ring. For example, the presence of electron-donating or electron-withdrawing groups can affect the acidity of the sulfonamide hydrogen and, consequently, the compound's solubility and reactivity . The specific properties of N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide would need to be determined experimentally.

Relevant Case Studies

Several benzenesulfonamide derivatives have been studied for their potential biological activities. For instance, some compounds have shown significant intraocular pressure-lowering activity in animal models of glaucoma . Others have been screened for antimicrobial and anti-HIV activity, with structure-activity relationship (SAR) studies guiding the interpretation of the results . Additionally, certain benzenesulfonamides have exhibited cytotoxic activities and have been investigated as carbonic anhydrase inhibitors, which is relevant for anti-tumor activity studies .

Aplicaciones Científicas De Investigación

Inhibitors of Enzymes and Receptors : Some derivatives of benzenesulfonamide have been investigated for their potential as high-affinity inhibitors of specific enzymes. For instance, certain compounds have shown effectiveness as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurological disorders (Röver et al., 1997). Additionally, compounds like SB-399885 have been studied for their potential as selective 5-HT6 receptor antagonists, which could be beneficial for cognitive enhancement (Hirst et al., 2006).

Anticancer Activity : Benzenesulfonamide derivatives have been explored for their anticancer properties. For example, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides showed significant anticancer activity against various human tumor cell lines (Żołnowska et al., 2018). Moreover, other studies have synthesized and evaluated novel sulfonamide derivatives for their antiproliferative activity, revealing potential for development as anticancer agents (Motavallizadeh et al., 2014).

Antimicrobial Properties : Some benzenesulfonamide derivatives have been synthesized and characterized for their antimicrobial activities. These compounds have shown promise in fighting against various bacterial strains, making them potential candidates for new antibacterial agents (Ijuomah et al., 2022).

Inhibition of Phospholipase A2 : Research has also been conducted on the potential of benzenesulfonamide derivatives to inhibit membrane-bound phospholipase A2, an enzyme linked to inflammation and other pathological conditions (Oinuma et al., 1991).

Mecanismo De Acción

Target of Action

The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide, also known as Apixaban , is the activated Factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thrombin generation and thrombosis .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, showing over 30,000-fold selectivity for FXa over other human coagulation proteases . This interaction results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, Apixaban reduces thrombin generation, indirectly inhibiting platelet aggregation . This action disrupts the coagulation cascade, preventing the formation of blood clots and thereby reducing the risk of thromboembolic events .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and thrombosis . This results in a dose-dependent antithrombotic efficacy in pre-clinical studies, without excessive increases in bleeding times .

Action Environment

Environmental factors such as the presence of other medications can influence the action of Apixaban. For instance, strong inhibitors of CYP3A4 and P-gp can increase Apixaban’s blood levels . Conversely, strong inducers of CYP3A4 and P-gp can decrease Apixaban’s blood levels . Therefore, the use of these medications should be carefully managed to ensure the optimal efficacy and safety of Apixaban .

Propiedades

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c20-17-11-4-5-12-19(17)15-8-6-7-14(13-15)18-23(21,22)16-9-2-1-3-10-16/h1-3,6-10,13,18H,4-5,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGLVDJUIWJJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B3018385.png)

![2-(2,4-difluorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3018388.png)

![5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3018394.png)

![N-cycloheptyl-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B3018396.png)